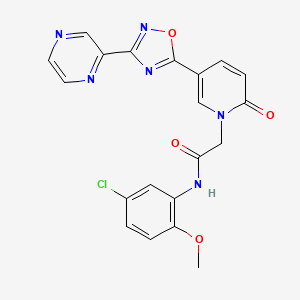

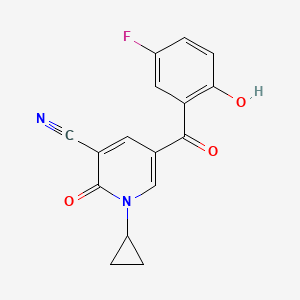

![molecular formula C22H16Cl2N2S B2647978 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-13-3](/img/structure/B2647978.png)

2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Imidazoles and their derivatives, including 2-sulfanylimidazoles, are significant in medicinal chemistry due to their bioactive scaffold properties. These compounds have been utilized in drug discovery, targeting various kinases like p38 Mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine signaling. The synthesis of 1,4,5-trisubstituted 2-sulfanylimidazoles has been reported through regioselective and flexible methods, starting from diverse ethanone precursors. This approach allows for the creation of selective and potent p38 MAPK inhibitors with potential anti-inflammatory applications (Laufer, Hauser, & Liedtke, 2008).

Antioxidant and Antiproliferative Properties

A series of 5-substituted 1-aryl-2,3-diphenyl imidazoles has been synthesized and evaluated for their antioxidant properties. These compounds were found to exhibit significant antioxidant activity, with certain derivatives showing prominent activity in various in vitro assays. This indicates the potential of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole derivatives in developing antioxidant therapies (Naik, Kumar, & Rangaswamy, 2012).

Antimicrobial and Antifungal Activity

Novel 2-sulfanylimidazole derivatives have demonstrated significant biological activity against a range of standard strains, indicating their potential as antimicrobial and antifungal agents. This highlights the possibility of using these compounds in the development of new therapeutic agents to combat infectious diseases (Anisetti & Reddy, 2012).

Ferroelectric and Antiferroelectric Properties

Research has also explored the ferroelectric and antiferroelectric properties of benzimidazoles, demonstrating that chains of amphoteric molecules like imidazole can be electrically switchable in the crystalline state through proton tautomerization. This property opens up new avenues for the application of imidazole derivatives in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Safety and Hazards

properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2S/c23-18-12-7-13-19(24)17(18)14-27-22-25-20(15-8-3-1-4-9-15)21(26-22)16-10-5-2-6-11-16/h1-13H,14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJMPATZQNKFAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2647896.png)

![2-fluoro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2647898.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2647900.png)

![2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2647903.png)

![N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2647913.png)